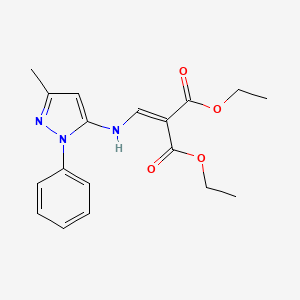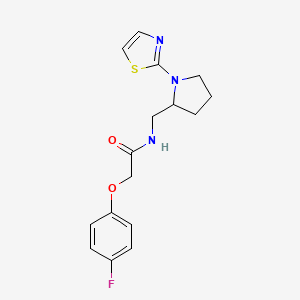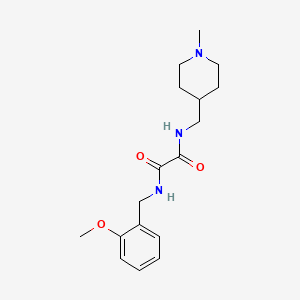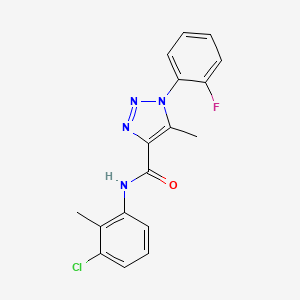
diethyl 2-(((3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Diethyl 2-(((3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)methylene)malonate” is a chemical compound that contains a pyrazole scaffold . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, it has been found to react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield certain products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is utilized as a versatile precursor for the synthesis of various heterocyclic compounds. For example, it has been used in the microwave-supported solvent-free reaction for synthesizing pyrazolopyrimidopyrimidines as antimicrobial agents, showcasing its utility in enhancing chemical reactions and yielding products with potential biological activities (D. Rina, M. Nirmal, C. Vivek, 2018).
Labeling Studies with Radioisotopes
In radiolabeling studies, derivatives of this compound have been synthesized for the development of carbon-14 labeled products. Such labeled compounds are critical for tracing and studying the metabolism, residue, and environmental behavior of agricultural chemicals, demonstrating the compound's role in environmental and metabolic research (Zheng-Min Yang et al., 2018).
Development of Novel Heterocyclic Systems
Research has explored its reactions with various nucleophiles to synthesize fused heterocyclic systems. These systems are of interest for their potential applications in creating new materials and pharmaceuticals, highlighting the compound's utility in contributing to the diversity of synthetic organic chemistry (Mihael Kušar, J. Svete, B. Stanovnik, 1996).
Supramolecular Assembly Formation
The crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate have been analyzed to understand their supramolecular assembly formation assisted via non-covalent interactions. Such studies are crucial for the design of molecular materials with specific properties, indicating the compound's significance in materials science (A. Shaik, Deekshi Angira, V. Thiruvenkatam, 2019).
Organic Synthesis Methodologies
Research has also focused on developing efficient methodologies for synthesizing derivatives of this compound. Rapid room-temperature synthesis methods have been explored for producing diethyl 2-((4-nitroanilino)methylene)malonate, an important precursor for quinoline derivatives with various biological activities. Such methodologies are crucial for the advancement of synthetic organic chemistry, providing faster and more efficient routes to important compounds (H. Valle et al., 2018).
Future Directions
Pyrazole-containing compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, two communicable and devastating tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets through a molecular fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction is likely to inhibit the function of the target, leading to the death of the pathogen.
Biochemical Pathways
It’s known that the compound has a desirable fitting pattern in the lmptr1 pocket (active site) of leishmania aethiopica . This suggests that the compound may interfere with the normal functioning of this protein, disrupting essential biochemical pathways in the pathogen.
Pharmacokinetics
Given its potent antileishmanial and antimalarial activities, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. In vitro studies have shown that it has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei .
properties
IUPAC Name |
diethyl 2-[[(5-methyl-2-phenylpyrazol-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-4-24-17(22)15(18(23)25-5-2)12-19-16-11-13(3)20-21(16)14-9-7-6-8-10-14/h6-12,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSVMTAKQMRRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NN1C2=CC=CC=C2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(((3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)methylene)malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2943923.png)


![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2943927.png)
![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B2943929.png)
![Ethyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2943933.png)



![1-(3-fluoro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2943938.png)


![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine](/img/structure/B2943941.png)